3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anticancer Structure-Activity Relationship Positional isomerism

3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081114-43-3) is a synthetic heterocyclic hybrid featuring a quinolin-4(1H)-one core directly linked at the 3-position to a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl substituent. With a molecular formula of C17H10ClN3O2 and molecular weight of 323.74 g/mol, this compound belongs to the broader class of quinoline-oxadiazole hybrids, a scaffold family extensively investigated for antimicrobial, anticancer, and antitubercular activities.

Molecular Formula C17H10ClN3O2
Molecular Weight 323.74
CAS No. 1081114-43-3
Cat. No. B3010861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1081114-43-3
Molecular FormulaC17H10ClN3O2
Molecular Weight323.74
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22)
InChIKeyJUSZMCZVAHMCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Structural Identity and Compound Class Context


3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081114-43-3) is a synthetic heterocyclic hybrid featuring a quinolin-4(1H)-one core directly linked at the 3-position to a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl substituent . With a molecular formula of C17H10ClN3O2 and molecular weight of 323.74 g/mol, this compound belongs to the broader class of quinoline-oxadiazole hybrids, a scaffold family extensively investigated for antimicrobial, anticancer, and antitubercular activities [1]. The compound is primarily distributed as a research chemical (typical purity ~95%) for laboratory investigation .

Quinoline-oxadiazole hybrid scaffold for SAR exploration
Meta-chloro phenyl group: positional isomer differentiation studies
Free NH quinolinone for target-engagement or derivatization workflows

Why Generic Substitution of 3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Is Scientifically Unjustified


Quinoline-oxadiazole hybrids are highly sensitive to substituent identity, position, and connectivity. The meta-chloro substitution on the phenyl ring distinguishes this compound from its para-chloro positional isomer (CAS unavailable) and from analogs bearing electron-donating (e.g., methyl, methoxy) or strongly electron-withdrawing (e.g., trifluoromethyl) groups . Published structure-activity relationship (SAR) studies on 1,2,4-oxadiazole-quinoline libraries demonstrate that even minor aryl substituent changes can shift IC50 values by orders of magnitude against cancer cell lines [1] and alter antimicrobial spectrum and potency [2]. Furthermore, the absence of N-alkylation on the quinolinone ring (cf. N-ethyl or N-methyl analogs) preserves a hydrogen-bond donor capable of participating in target binding interactions that are abolished upon substitution [3]. These structural features collectively preclude any assumption of functional equivalence with closely related in-class compounds.

Positional Isomerism
Meta-chloro and para-chloro isomers show distinct potency profiles across cancer cell lines; substitution may shift activity.
N-Alkylation Status
Free NH hydrogen-bond donor is absent in N-ethyl or N-methyl analogs, altering target-binding capacity and physicochemical profile.
Oxadiazole Regioisomer
1,2,4-Oxadiazole cannot substitute for 1,3,4-oxadiazole due to different metabolic stability and H-bond geometry.

Quantitative Differentiation Evidence for 3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Against Closest Analogs


Meta-Chloro vs. Para-Chloro Positional Isomerism: Impact on Anticancer Potency in 1,2,4-Oxadiazole-Quinoline Series

In the 1,2,4-oxadiazole functionalized quinoline series reported by Kala et al. (2019), the position of chloro substitution on the phenyl ring was a critical determinant of antiproliferative activity. The meta-substituted (3-chlorophenyl) derivatives exhibited distinct potency profiles from their para-substituted (4-chlorophenyl) counterparts, with variations in IC50 values of 2- to 5-fold observed across multiple human cancer cell lines (A549, MCF-7, HeLa, and Colo-205) [1]. This class-level SAR indicates that the meta-chloro orientation in the target compound is not interchangeable with the para-chloro isomer for anticancer screening applications.

Positional Isomer
Class-level
2- to 5-fold potency differential between meta-Cl and para-Cl isomers (A549, MCF-7, HeLa, Colo-205)
Supports isomer-specific SAR review
Exact compound data not published; class-level trend
Anticancer Structure-Activity Relationship Positional isomerism

Chlorine Electron-Withdrawing Effect: Differentiating 3-Chlorophenyl from 3-Trifluoromethyl and Unsubstituted Phenyl Analogs

The Hammett substituent constant (σₘ) for chlorine is +0.37, placing the 3-chlorophenyl group in a distinct electronic regime compared to the 3-trifluoromethyl analog (σₘ = +0.43) and the unsubstituted phenyl analog (σ = 0). Benchchem-sourced data for the 3-(trifluoromethyl)phenyl analog report IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines . The weaker electron-withdrawing character of chlorine relative to CF₃ is predicted to produce higher (less potent) IC50 values than the CF₃ analog but greater potency than the unsubstituted phenyl derivative, consistent with established electronic SAR trends in quinoline-oxadiazole anticancer series [1].

Electronic Effect
Class-level
Predicted rank: 3-CF₃ > 3-Cl > 3-H (σₘ: +0.43 > +0.37 > 0)
Supports electronic SAR interpretation
Direct comparative data absent
Electronic effects Hammett substituent constant Anticancer SAR

Unsubstituted Quinolinone NH as a Pharmacophoric Differentiator from N-Alkylated Analogs

The target compound retains a free NH at the quinolin-4(1H)-one 1-position, distinguishing it from N-ethyl and N-methyl derivatives. In the quinoline-oxadiazole anti-tuberculosis series reported by Jain et al. (2015), the presence or absence of N-alkylation significantly modulated activity against Mycobacterium tuberculosis H37Rv, with unsubstituted NH analogs showing distinct MIC profiles from their N-alkylated counterparts [1]. The N-ethyl-6-fluoro-7-morpholinyl analog (MW 454.89) represents a substantially more elaborated scaffold with altered physicochemical properties (increased molecular weight, added fluorine, basic morpholine nitrogen) that cannot serve as a functional substitute for the simpler unsubstituted core structure .

NH Pharmacophore
Class-level
Free NH (H-bond donor count 1) vs. N-alkylated analog (0); MW diff. 131 Da
Relevant for target-engagement studies
SAR class-level inference
Hydrogen-bond donor N-Alkylation Target engagement

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Implications for Metabolic Stability and Target Binding

The 1,2,4-oxadiazole ring in the target compound is regioisomeric with the 1,3,4-oxadiazole scaffold used in many published quinoline-oxadiazole hybrids. Compared to 1,3,4-oxadiazole-containing analogs (such as those in the DNA gyrase inhibitor series by Aboraia et al., 2021), the 1,2,4-oxadiazole isomer exhibits altered hydrogen-bond acceptor geometry and distinct metabolic stability profiles [1]. The 1,2,4-oxadiazole ring is generally more resistant to hydrolytic ring-opening than the 1,3,4-isomer, potentially conferring superior stability in aqueous assay media and biological fluids [2]. This regioisomeric difference means that biological data from 1,3,4-oxadiazole-quinoline hybrids cannot be directly extrapolated to the 1,2,4-oxadiazole target compound.

Oxadiazole Regioisomer
Class-level
1,2,4-Oxadiazole: 2- to 4-fold longer microsomal stability than 1,3,4-isomer (class-level generalization)
Supports metabolic stability screening
Context-dependent stability advantage
Oxadiazole regioisomerism Metabolic stability Hydrogen-bond acceptor

Recommended Application Scenarios for 3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Based on Available Evidence


Anticancer SAR Library Expansion: Meta-Chloro Substituent Exploration

This compound is suitable as a key member of a focused library exploring the impact of meta-substituted electron-withdrawing groups on antiproliferative activity in quinoline-oxadiazole hybrids. The 3-chlorophenyl substituent fills a critical gap between the reported 3-CF₃ (σₘ = +0.43) and 3-H (σ = 0) analogs, enabling quantitative electronic parameter correlation. Published class-level data indicate that similar 1,2,4-oxadiazole-quinoline derivatives exhibit IC50 values in the 2–15 µM range against A549 and MCF-7 cell lines [1], providing a benchmark for expected potency.

Antimicrobial Screening: Gram-Positive Pathogen Panel with Structure-Activity Comparison

The compound's 1,2,4-oxadiazole-quinolinone scaffold is consistent with the core structure of published DNA gyrase B inhibitors. Quinoline-1,3,4-oxadiazole hybrids have demonstrated IC50 values as low as 34 µM against E. coli DNA gyrase [1], and related 1,2,4-oxadiazole derivatives have shown MIC values of 3.9 µg/mL against S. aureus [2]. The target compound, with its distinct 1,2,4-oxadiazole regioisomerism and meta-chloro substitution, represents a structurally differentiated candidate for antibacterial screening against both Gram-positive and Gram-negative panels.

Physicochemical and Metabolic Stability Profiling of 1,2,4-Oxadiazole-Containing Lead Candidates

The 1,2,4-oxadiazole ring confers superior hydrolytic stability compared to the 1,3,4-oxadiazole isomer [1]. This compound, with a moderate molecular weight (323.74) and a single hydrogen-bond donor (quinolinone NH), is well-positioned for in vitro ADME profiling including microsomal stability, plasma stability, and Caco-2 permeability assessment. The meta-chloro substituent provides a useful intermediate lipophilicity (predicted cLogP ~3.5–4.0) that avoids the excessive lipophilicity often associated with CF₃ or polyhalogenated analogs while maintaining sufficient membrane permeability.

Synthetic Intermediate for Focused Library Generation via N-Functionalization

The unsubstituted quinolinone NH serves as a versatile synthetic handle for generating N-alkylated, N-acylated, or N-arylated derivatives. Published SAR from the quinoline-oxadiazole anti-tuberculosis series demonstrates that N-substitution patterns dramatically modulate biological activity [1]. This compound is therefore recommended as a core intermediate for parallel synthesis of focused libraries exploring N-functionalization space, enabling systematic SAR exploration of this pharmacophoric vector.

Application
Selection Property
Validation Focus
Anticancer SAR library expansion
Meta-chloro electron-withdrawing substituent
Cell-line antiproliferative endpoint review
Antimicrobial screening (Gram-positive panel)
1,2,4-Oxadiazole regioisomer differentiation
MIC determination against strain panels
Physicochemical and metabolic stability profiling
Free NH donor and moderate lipophilicity
Microsomal stability and permeability endpoints
N-Functionalized library generation
Unsubstituted quinolinone NH as derivatization handle
Parallel synthesis and SAR exploration
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